molecular formula C11H13ClN2O2S B2449234 ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride CAS No. 299901-47-6

ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride

Cat. No.: B2449234
CAS No.: 299901-47-6
M. Wt: 272.75
InChI Key: PYPVYRNCXZZBGR-UHFFFAOYSA-N
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Description

Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate has been subjected to a series of heterocyclization reactions through its reaction with different chemical reagents . The resulting molecules were thiophene, pyrazole, coumarin derivatives incorporated benzo[d]imidazole moiety .


Molecular Structure Analysis

The molecular weight of ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate is 204.23 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate has been used in a series of heterocyclization reactions . These reactions have resulted in the formation of various molecules, including thiophene, pyrazole, and coumarin derivatives .


Physical and Chemical Properties Analysis

Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate is a solid at room temperature . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Antagonist Chemotype Development

  • CRTh2 Receptor Antagonist : Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride was involved in the development of a novel chemotype of CRTh2 receptor antagonist. The compound was part of a hit-to-lead evolution process, focusing on the development of substituted 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids and their in vitro and in vivo properties (Pothier et al., 2012).

Synthesis and Antitumor Activities

  • Synthesis for Antitumor Compounds : The compound was used to synthesize various derivatives, such as thiophene, pyrazole, coumarin, and incorporated benzo[d]imidazole moiety. These derivatives exhibited significant antitumor activities against various cancer cell lines, demonstrating the compound's utility in synthesizing potential antitumor agents (Mohareb & Gamaan, 2018).

Development of Aqueous-Soluble Inhibitors

  • ACAT-1 Inhibitor : this compound contributed to the development of an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). This inhibitor showed significant selectivity and enhanced oral absorption, indicating its potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Fluorescent Chemosensor Development

  • Silver(I) Detection : A novel conjugated polymer containing ethyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate was synthesized. This polymer demonstrated high sensitivity and selectivity for detecting silver(I) ions, indicating its potential application as a fluorescent chemosensor (Xiang et al., 2013).

Safety and Hazards

The safety information available indicates that ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

ethyl 2-(1H-benzimidazol-2-ylsulfanyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S.ClH/c1-2-15-10(14)7-16-11-12-8-5-3-4-6-9(8)13-11;/h3-6H,2,7H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPVYRNCXZZBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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